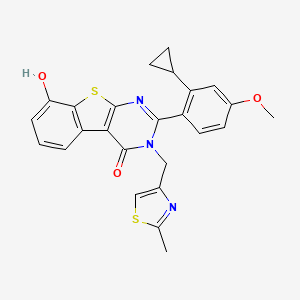
Cytidine-5'-triphosphate-d14 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled form of cytidine-5’-triphosphate. This compound is a nucleoside triphosphate and serves as a building block for nucleotides and nucleic acids. It plays a crucial role in lipid biosynthesis and is essential in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-d14 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with deuterium. The synthesis involves the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate using cytidine triphosphate synthase .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-d14 (dilithium) typically involves large-scale synthesis using stable isotope labeling techniques. The process ensures high purity and consistency, which is crucial for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to yield cytidine and triphosphate.
Common Reagents and Conditions
Common reagents used in these reactions include ATP or GTP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and free cytidine .
Scientific Research Applications
Cytidine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for nucleotides and nucleic acids.
Biology: Essential in the study of pyrimidine biosynthesis and metabolic pathways.
Medicine: Utilized in drug development as a tracer for quantitation during the drug development process.
Industry: Applied in the synthesis of lipid molecules and other biochemical compounds.
Mechanism of Action
Cytidine-5’-triphosphate-d14 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and lipid biosynthesis. It is catalyzed by cytidine triphosphate synthase to form cytidine-5’-triphosphate from uridine-5’-triphosphate. This compound is crucial in the de novo pyrimidine biosynthetic pathway, particularly in organisms like Toxoplasma gondii .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-triphosphate: The non-deuterium labeled form.
Cytidine-5’-triphosphate-15N3,d14 (dilithium): Labeled with both deuterium and nitrogen-15.
Cytidine-5’-triphosphate disodium: A sodium salt form of cytidine-5’-triphosphate.
Uniqueness
Cytidine-5’-triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which makes it particularly useful as a tracer in drug development and metabolic studies. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights during the drug development process .
Properties
Molecular Formula |
C9H14Li2N3O14P3 |
|---|---|
Molecular Weight |
509.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4 |
InChI Key |
OFXQOIVYFQDFTK-MRLOCGKPSA-L |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


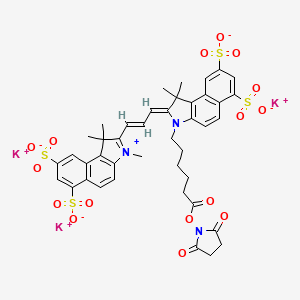
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
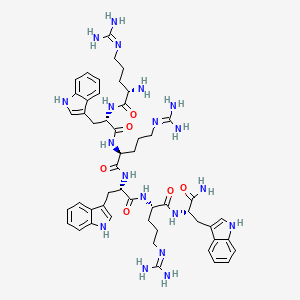



![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
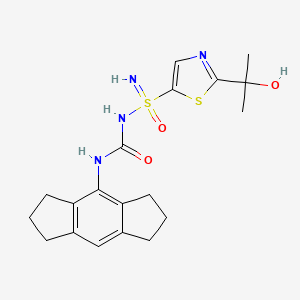
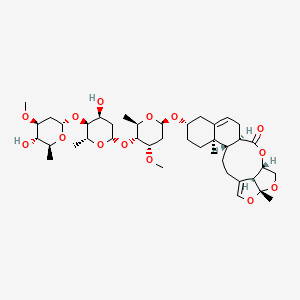
![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
